VinSpinIn vs. EML631: Nanomolar vs. Micromolar Binding Affinity for SPIN1
VinSpinIn demonstrates a 303-fold higher binding affinity for SPIN1 (Kd = 9.9 nM) compared to the earlier-generation SPIN1 inhibitor EML631 (Kd = 3,000 nM) as measured by isothermal titration calorimetry (ITC) [1][2]. This quantitative difference is critical for ensuring target engagement at therapeutically relevant concentrations.
| Evidence Dimension | Binding Affinity (Kd) to SPIN1 |
|---|---|
| Target Compound Data | 9.9 nM |
| Comparator Or Baseline | EML631: 3,000 nM |
| Quantified Difference | 303-fold higher affinity for VinSpinIn |
| Conditions | Isothermal Titration Calorimetry (ITC) using recombinant SPIN1(49-262) domain |
Why This Matters
Higher binding affinity enables experiments at lower, more physiologically relevant concentrations, reducing the risk of off-target effects associated with high micromolar dosing of less potent probes.
- [1] Fagan V, Johansson C, Gileadi C, et al. A Chemical Probe for Tudor Domain Protein Spindlin1 to Investigate Chromatin Function. J Med Chem. 2019;62(20):9008-9025. View Source
- [2] Chemical Probes Portal. Probe EML631. Accessed 2026. View Source
